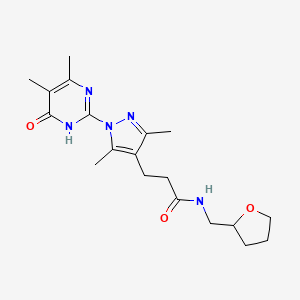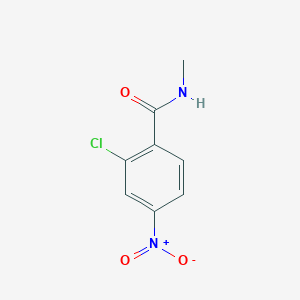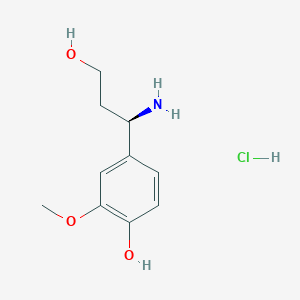![molecular formula C20H19N5O3S B2531782 N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide CAS No. 900010-06-2](/img/structure/B2531782.png)
N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide" is a complex molecule that likely shares structural and chemical properties with antipyrine derivatives. Although the specific compound is not directly mentioned in the provided papers, we can infer from the related structures that it may exhibit interesting intermolecular interactions and potential for bioactivity, as seen in similar compounds studied in the papers.
Synthesis Analysis
The synthesis of related antipyrine-like derivatives involves multiple steps, as seen in the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, which was synthesized from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in 9 steps with a 1% overall chemical yield . This suggests that the synthesis of our compound of interest could also be multi-stepped and might involve similar starting materials and reactions, such as halogenation, amidation, and methoxylation.
Molecular Structure Analysis
The molecular structure of antipyrine derivatives is characterized by the presence of hydrogen bonds and π-interactions, which are crucial for the stabilization of the molecular assemblies . The compound , with its pyrazole and oxamide moieties, is likely to form similar hydrogen bonds and π-interactions, contributing to its solid-state structure and potentially affecting its biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include halogenation, desmethylation, and sulfonamidation . These reactions are typically used to introduce functional groups that can affect the pharmacokinetic and pharmacodynamic properties of the compounds. The compound "N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide" may undergo similar reactions during its synthesis or in its interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of antipyrine derivatives are influenced by their molecular structure. The presence of halogen atoms and methoxy groups can affect the lipophilicity, solubility, and overall stability of the compounds . The compound of interest, with its specific functional groups, is expected to have unique properties that could be advantageous for its potential use as a therapeutic agent or a diagnostic tool.
Applications De Recherche Scientifique
Structural Analysis and Synthesis
N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide is a compound of interest in various fields of scientific research, particularly in the synthesis and structural analysis of complex organic compounds. For instance, the X-ray powder diffraction data for a related compound, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an important intermediate in the synthesis of anticoagulants like apixaban, have been reported, showcasing its structural significance in pharmaceutical synthesis (Wang et al., 2017).
Cytotoxicity and Antimicrobial Activity
This compound is also a precursor in the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This highlights its potential role in the development of novel anticancer agents (Hassan et al., 2014). Furthermore, compounds incorporating the pyrazolopyridine moiety were synthesized and evaluated as antimicrobial agents, indicating the compound's relevance in the development of new therapeutic agents (Abu-Melha, 2013).
Catalytic and Inhibition Properties
The compound and its derivatives have been studied for their corrosion inhibition effects on metals, specifically the inhibition effect of aryl pyrazole pyridine derivatives on copper in a hydrochloric acid system. This application is crucial in industrial settings to prevent material degradation (Sudheer & Quraishi, 2015).
Molecular Interaction and Bioactivity
The compound's interaction at the molecular level has been studied through synthesis, spectral, and X-ray crystal structure analyses. For instance, the novel pyrazole derivative, 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized and its structure confirmed by various techniques, including single-crystal X-ray diffraction studies. These studies provide detailed insights into the compound's molecular geometry, electronic structure, and intermolecular interactions, which are fundamental in understanding its reactivity and potential applications in various fields, including pharmacology and material science (Kumara et al., 2018).
Propriétés
IUPAC Name |
N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-28-15-6-4-14(5-7-15)25-18(16-11-29-12-17(16)24-25)23-20(27)19(26)22-10-13-3-2-8-21-9-13/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGWLLTWKQWOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-4-[[2-[[3-(2,2,2-trifluoroethoxy)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2531703.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2531704.png)


![N-[(3,4-dimethoxyphenyl)methyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2531709.png)




![2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531719.png)
